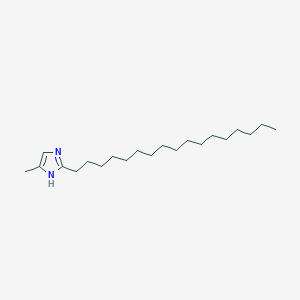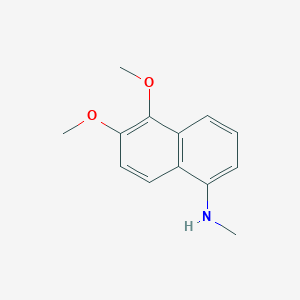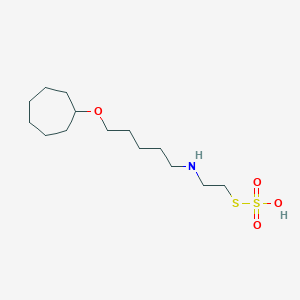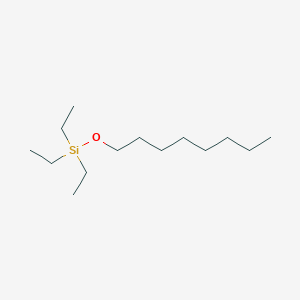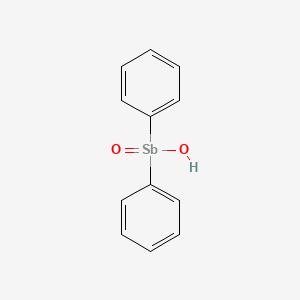
Hydroxy(diphenyl)stibane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(diphenyl)stibane oxide is an organometallic compound containing antimony, oxygen, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(diphenyl)stibane oxide can be synthesized through several methods. One common approach involves the reaction of diphenylstibine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(diphenyl)stibane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to diphenylstibine under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Diphenylstibine.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Scientific Research Applications
Hydroxy(diphenyl)stibane oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of hydroxy(diphenyl)stibane oxide involves its interaction with molecular targets such as enzymes and cellular components. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells.
Comparison with Similar Compounds
Hydroxy(diphenyl)stibane oxide can be compared with other similar compounds such as:
Diphenylstibine: The parent compound, which lacks the hydroxyl and oxide groups.
Triphenylstibine oxide: A related compound with three phenyl groups instead of two.
Hydroxy(diphenyl)arsane oxide: A similar compound containing arsenic instead of antimony.
Uniqueness
This compound is unique due to its specific combination of antimony, oxygen, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22811-63-8 |
|---|---|
Molecular Formula |
C12H11O2Sb |
Molecular Weight |
308.97 g/mol |
IUPAC Name |
diphenylstibinic acid |
InChI |
InChI=1S/2C6H5.H2O.O.Sb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;1H2;;/q;;;;+1/p-1 |
InChI Key |
OBEVPMODLFYDMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
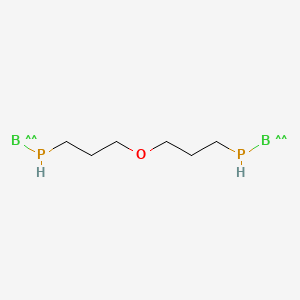
![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
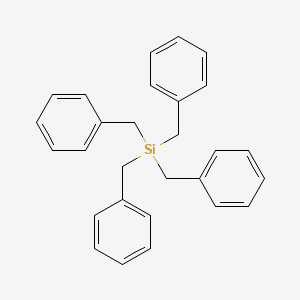
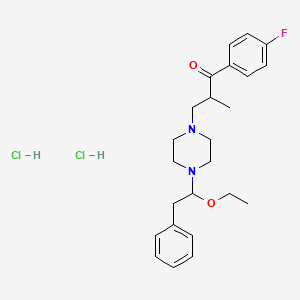
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)


